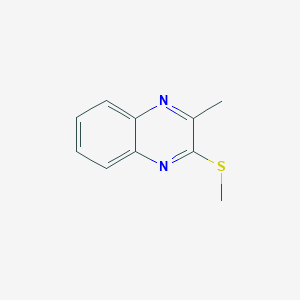

2-Methyl-3-(methylsulfanyl)quinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-methylsulfanylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-10(13-2)12-9-6-4-3-5-8(9)11-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOCLVQVBIIVDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00511348 | |

| Record name | 2-Methyl-3-(methylsulfanyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78677-13-1 | |

| Record name | 2-Methyl-3-(methylsulfanyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 3 Methylsulfanyl Quinoxaline and Its Analogues

Classical Synthesis Approaches to the Quinoxaline (B1680401) Nucleus

The traditional and most fundamental route to the quinoxaline core involves the cyclocondensation of an aromatic diamine with a 1,2-dicarbonyl compound. The synthesis of 2-Methyl-3-(methylsulfanyl)quinoxaline via this classical pathway is a multi-step process, beginning with the formation of the quinoxaline ring, followed by functionalization to introduce the sulfur-containing group.

Condensation Reactions of o-Phenylenediamines with α-Dicarbonyl Compounds

The seminal and most widely utilized method for constructing the quinoxaline nucleus is the condensation reaction between an o-phenylenediamine (B120857) and an α-dicarbonyl compound. nih.govresearchgate.net This reaction, first reported by Körner and Hinsberg in 1884, forms the pyrazine (B50134) ring fused to the benzene (B151609) ring. nih.govresearchgate.net The reaction is versatile, tolerating a wide array of substituents on both the diamine and dicarbonyl components, and can be performed under various conditions, from acidic or basic catalysis to neutral, solvent-free, or microwave-assisted environments. google.comtsijournals.com

For the synthesis of a 3-methyl-substituted quinoxaline, a common α-dicarbonyl precursor is pyruvic acid or its derivatives. tsijournals.com The reaction proceeds by the initial formation of a Schiff base between one amino group of the o-phenylenediamine and one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring.

Various catalysts have been employed to improve the efficiency and yield of this condensation. These include:

Acid catalysts: Hydrochloric acid or p-toluenesulfonic acid are traditionally used. google.comtsijournals.com

Organocatalysts: Nitrilotris(methylenephosphonic acid) has been shown to catalyze the reaction efficiently, providing high yields in short reaction times. nih.gov

Heterogeneous catalysts: Materials like silica (B1680970) nanoparticles and alumina-supported molybdophosphovanadates offer advantages such as mild reaction conditions (room temperature), high yields, and easy catalyst recovery and reuse. tsijournals.comorganic-chemistry.org

Table 1: Examples of Catalysts in Quinoxaline Synthesis via Condensation

| Catalyst | Substrates | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nitrilotris(methylenephosphonic acid) (5 mol%) | o-Phenylenediamines, 1,2-Dicarbonyls | Not specified | Not specified | 80–97 | nih.gov |

| Ammonium (B1175870) Bifluoride (NH₄HF₂) | o-Phenylenediamines, 1,2-Dicarbonyls | Aqueous Ethanol (B145695) | Not specified | 90–98 | nih.gov |

| Alumina-supported CuH₂PMo₁₁VO₄₀ | o-Phenylenediamine, Benzil | Toluene (B28343) | 25°C, 2h | 92 | organic-chemistry.org |

| Iodine (I₂) | o-Phenylenediamines, 1,2-Dicarbonyls | Not specified | Microwave | High | google.com |

Formation of 3-Methyl-2(1H)-quinoxalinethione Intermediates

To arrive at the target compound, this compound, a key intermediate, 3-Methyl-2(1H)-quinoxalinethione, must be prepared. This is typically achieved in a two-step sequence starting from the corresponding oxygen analogue, 3-methyl-2(1H)-quinoxalinone.

First, 3-methyl-2(1H)-quinoxalinone (also known as 3-methyl-2-quinoxalinol) is synthesized. This is accomplished by the condensation of o-phenylenediamine with pyruvic acid or its salt, sodium pyruvate, often in an acidic medium like aqueous acetic acid. researchgate.netchemicalbook.com This reaction yields the stable quinoxalinone core. researchgate.nettsijournals.com

The second step is the thionation of the carbonyl group (specifically, a cyclic amide or lactam) of the 3-methyl-2(1H)-quinoxalinone. This transformation is commonly achieved using a thionating agent, with Lawesson's Reagent being the most prominent and effective choice for this purpose. nih.govorganic-chemistry.org The reaction involves heating the quinoxalinone with Lawesson's Reagent in an inert solvent such as toluene or xylene. nih.gov The mechanism involves the conversion of the C=O group to a C=S group, yielding the desired 3-Methyl-2(1H)-quinoxalinethione intermediate. organic-chemistry.orgnih.gov While phosphorus pentasulfide (P₄S₁₀) can also be used, Lawesson's Reagent is often preferred as it typically requires milder conditions and gives cleaner reactions with higher yields. nih.govorganic-chemistry.org

S-Alkylation of Thioquinoxalinones to Form Methylsulfanyl Group

The final step in this classical pathway is the S-alkylation of the 3-Methyl-2(1H)-quinoxalinethione intermediate. The thioamide group in the intermediate exists in tautomeric equilibrium with its thiol form, 3-methylquinoxaline-2-thiol. Deprotonation with a base creates a potent nucleophilic thiolate anion, which readily reacts with an alkylating agent to form a stable thioether (or methylsulfanyl) group.

Methyl iodide is a highly effective and commonly used methylating agent for this transformation. nih.gov The reaction is typically carried out by first treating the 3-Methyl-2(1H)-quinoxalinethione with a suitable base, such as sodium hydroxide (B78521), sodium ethoxide, or triethylamine (B128534), in a solvent like ethanol or DMF. This generates the thiolate anion, which then undergoes a nucleophilic substitution reaction with methyl iodide, displacing the iodide ion and forming the C-S bond. This yields the final product, this compound.

Dimethyl sulfate (B86663) is another powerful and cost-effective methylating agent that can be used for the S-alkylation of the thioquinoxalinone intermediate. The reaction proceeds via a similar mechanism to that of methyl iodide. The thioquinoxalinone is deprotonated with a base in an appropriate solvent, and the resulting thiolate attacks one of the methyl groups of dimethyl sulfate, with the methylsulfate (B1228091) anion acting as the leaving group. This method also effectively produces this compound. Caution is generally advised when using dimethyl sulfate due to its toxicity.

Modern and Catalytic Synthetic Strategies

While the classical pathway is robust, modern organic synthesis has driven the development of more efficient, atom-economical, and environmentally benign methods. These strategies often involve transition-metal catalysis or novel one-pot procedures to construct the quinoxaline ring system.

Recent advances have focused on creating the quinoxaline nucleus from precursors other than α-dicarbonyls or by using advanced catalytic systems. These methods include:

Oxidative Cyclization: Reactions of o-phenylenediamines with α-haloketones can proceed without a catalyst in water or green solvents like ethanol to afford quinoxalines. nih.gov

Transition-Metal Catalysis: Nickel-catalyzed systems have been developed for the synthesis of quinoxalines from 2-nitroanilines, which are reduced in situ to the diamine before condensation. chemicalbook.com Copper-catalyzed three-component reactions of 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) also provide an efficient route to the quinoxaline core. chemicalbook.com

Green Catalysis: The use of eco-friendly catalysts and solvents is a major focus. Ionic liquids have been used as both the solvent and catalyst for the condensation of o-phenylenediamine with α-halogenated esters to form quinoxaline derivatives at room temperature. google.com Nanocatalysts, such as those based on cobalt or silica, provide high efficiency and excellent recyclability. tsijournals.com

One-Pot Syntheses: Strategies that combine multiple reaction steps into a single operation are highly desirable. For example, a one-pot synthesis of quinoxalines from 2-nitroaniline (B44862) can be achieved using graphene oxide as a catalyst, which facilitates both the initial reduction of the nitro group and the subsequent cyclocondensation. nih.gov

These modern approaches, while not always directly targeting this compound, provide powerful toolkits for synthesizing a wide range of substituted quinoxaline analogues, which could then be further functionalized to introduce the desired methylsulfanyl group.

Microwave-Assisted Synthesis Protocols for Quinoxaline Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often resulting in higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. tsijournals.comnih.gov For the synthesis of the quinoxaline core, microwave irradiation is frequently employed to facilitate the condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds. researchgate.nettsijournals.com This approach is often conducted under solvent-free conditions, aligning with the principles of green chemistry. tsijournals.comtsijournals.com

The versatility of this method has been demonstrated in the synthesis of complex quinoxaline analogues. For instance, a novel class of 3-(2-methylquinoxalin-3-yl)-2-(substitutedphenyl)thiazolidin-4-ones was prepared using microwave irradiation on a silica solid support, showcasing the applicability of this technique for creating scaffolds containing the 2-methylquinoxaline (B147225) core. nih.gov The efficiency of microwave-assisted synthesis allows for rapid access to a library of quinoxaline derivatives, which can then serve as precursors for further functionalization. tsijournals.com

Interactive Table: Microwave-Assisted Synthesis of Quinoxaline Derivatives

| Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| o-phenylenediamine, Glyoxal | Microwave (160 W) | 60 seconds | High | tsijournals.comresearchgate.nettsijournals.com |

| o-phenylenediamine, Benzil | Microwave (160 W), Solvent-free | 60 seconds | High | tsijournals.comresearchgate.net |

| Pyridine-2,3-diamine, 1-Phenyl-propane-1,2-dione | MgBr2·OEt2, Microwave | 1-2.5 min | 94 | nih.gov |

| 3-Amino-2-methylquinoxaline, Thioglycolic acid, Aromatic aldehydes | Silica, Microwave, Solvent-free | Not Specified | Good | nih.gov |

Visible-Light-Mediated Synthesis Approaches for Sulfenylated Heterocycles

Visible-light photoredox catalysis represents a cutting-edge, sustainable strategy for forging new chemical bonds under mild conditions. This methodology is particularly relevant for the synthesis of this compound as it provides a direct route to C–S bond formation. researchgate.net Recent studies have demonstrated the direct C–H sulfenylation of quinoxalin-2(1H)-ones using thiols, operating under visible light without the need for a photocatalyst. researchgate.net This cross-dehydrogenative coupling is highly atom-economical and environmentally benign, utilizing air as the oxidant.

The scope of this technology has been extended to various heterocyclic systems. For example, a visible-light-driven photocatalytic tandem reaction was developed for the efficient synthesis of 2-sulfenylated pyrrolo[1,2-α]quinoxalines, which are structurally related analogues of the target compound. rsc.org Mechanistic investigations suggest that these transformations often proceed through the generation of sulfur-centered radicals from sources like thiols or sulfinic acids, which then engage in the C–S bond-forming step. rsc.orgrsc.org This approach offers a precise and efficient pathway for introducing sulfur functionalities onto the quinoxaline core. rsc.org

Interactive Table: Visible-Light-Mediated Sulfenylation of Heterocycles

| Substrate | Sulfur Source | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Quinoxalin-2(1H)-ones | Thiols | Visible Light, Air, Catalyst-free | 3-Sulfenylquinoxalin-2(1H)-ones | researchgate.net |

| Quinoxalin-2(1H)-ones | Sulfinic acids | Visible Light, Air, Photocatalyst-free | Sulfonated quinoxalin-2(1H)-ones | rsc.org |

| Isocyanides / Disulfides | Disulfides | Visible Light, Photocatalyst | 2-Sulfenylated pyrrolo[1,2-α]quinoxalines | rsc.org |

| Quinoxalin-2(1H)-one | 4-Methylbenzene sulfinic acid | Visible Light, EDA Complex | Sulfonated quinoxaline | researchgate.net |

Transition Metal-Catalyzed Coupling Reactions in Quinoxaline Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-heteroatom bonds, including the C–S bond essential for the target molecule. nih.govresearchgate.net While the direct synthesis of this compound via this method is not explicitly detailed in numerous reports, a highly plausible route involves the transition-metal-catalyzed cross-coupling of a 2-methyl-3-haloquinoxaline intermediate with a suitable sulfur nucleophile like methanethiol (B179389) or sodium thiomethoxide.

Copper catalysts are frequently employed in the synthesis of the quinoxaline framework itself. researchgate.netnih.govorientjchem.org For instance, a Cu(I)-catalyzed 1,3-dipolar cycloaddition reaction, utilizing a combination of CuSO₄·5H₂O and sodium ascorbate, has been successfully applied to the synthesis of complex, hybridized quinoxaline derivatives. nih.gov Furthermore, a sustainable Cu-electrocatalytic azidation/annulation cascade has been developed to produce quinoxalines with low catalyst loading, underscoring the versatility of copper in mediating such transformations. organic-chemistry.org These precedents strongly support the feasibility of a copper- or palladium-catalyzed approach for the targeted C-S bond formation on a pre-functionalized 2-methylquinoxaline ring.

Interactive Table: Transition Metal-Catalyzed Reactions in Quinoxaline Synthesis

| Reaction Type | Catalyst System | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Condensation | CuSO₄·5H₂O | o-phenylenediamines, 1,2-dicarbonyls | Green, efficient synthesis of quinoxaline core | researchgate.netorientjchem.org |

| Click Reaction (1,3-Dipolar Cycloaddition) | CuSO₄·5H₂O / Sodium Ascorbate | Alkyne-functionalized quinoxaline, Aryl azides | Synthesis of complex hybrid molecules | nih.gov |

| Azidation/Annulation Cascade | CuCl₂ (Electrocatalysis) | N-arylenamines, NaN₃ | Sustainable route with low catalyst loading | organic-chemistry.org |

| C-S Cross-Coupling (General) | Palladium or Copper Complexes | Aryl halides, Thiols | Established method for thioether synthesis | nih.govresearchgate.net |

Green Chemistry Considerations in Quinoxaline Synthesis

The principles of green chemistry, which advocate for the reduction of hazardous substances and waste, are increasingly influencing the design of synthetic routes to quinoxalines. nih.govrsc.org Methodologies are being developed that utilize environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. nih.gov

Performing organic reactions in water is a prime example of a green synthetic approach due to water's non-toxic, non-flammable, and inexpensive nature. The synthesis of quinoxalines via the condensation of 1,2-diamines and 1,2-dicarbonyl compounds has been effectively carried out in aqueous media. researchgate.net These "on-water" reactions are often facilitated by catalysts that are stable and active in water, such as cupric sulfate pentahydrate (CuSO₄·5H₂O) researchgate.net or heterogeneous catalysts like Montmorillonite K-10 clay. researchgate.net These protocols are operationally simple and often allow for easy product isolation by filtration, minimizing the use of organic solvents for workup. researchgate.net

Heterogeneous catalysts offer significant advantages in green chemistry, primarily their ease of separation from the reaction mixture and their potential for recycling and reuse. nih.gov

Bentonite (B74815) Clay K-10: This acidic clay, also known as Montmorillonite K-10, has proven to be a highly efficient, inexpensive, and reusable catalyst for the synthesis of quinoxaline derivatives. semanticscholar.orgresearchgate.netjocpr.com It effectively catalyzes the condensation of 1,2-diamines with α-diketones at room temperature in green solvents like ethanol or water, leading to high yields in short reaction times. researchgate.netsemanticscholar.orgresearchgate.net

CuSO₄·5H₂O: Copper(II) sulfate pentahydrate is a readily available, cost-effective, and efficient catalyst for preparing quinoxalines. orientjchem.org It has been successfully used to catalyze the condensation reaction in both water and ethanol, providing a practical and green synthetic procedure. researchgate.netnih.gov Its solid nature and insolubility in certain organic solvents can facilitate its removal from the reaction, contributing to its green credentials. orientjchem.org

Interactive Table: Green Synthesis of Quinoxalines Using Heterogeneous Catalysts

| Catalyst | Solvent | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Bentonite Clay K-10 | Ethanol | Room Temperature | High yields, short reaction times, reusable catalyst | semanticscholar.orgresearchgate.net |

| Montmorillonite K-10 | Water | Room Temperature | Cost-effective, recyclable, simple procedure | researchgate.net |

| CuSO₄·5H₂O | Water / Ethanol | Room Temperature / Reflux | Operationally simple, practical, inexpensive | researchgate.netnih.govorientjchem.org |

Chemoselective Functionalization and Derivatization

The synthesis of this compound can also be approached through the chemoselective functionalization of a pre-formed quinoxaline core. This strategy relies on directing a reaction to a specific site on the molecule, in this case, the C3 position. Direct C–H functionalization has become a powerful strategy for derivatizing heterocycles, and the C3 position of quinoxalin-2(1H)-one scaffolds is particularly amenable to such reactions, including sulfenylation. researchgate.netresearchgate.netnih.gov

An alternative two-step strategy involves the initial synthesis of an intermediate that is primed for nucleophilic substitution. For example, 2-methylquinoxalin-3(4H)-thione can be synthesized and subsequently S-methylated to yield the target compound. This approach is supported by studies on the chemoselective S-alkylation of 3-phenylquinoxaline-2(1H)-thione. nih.gov Another viable intermediate is 2-methyl-3-chloroquinoxaline. The chloro group at the C3 position can be readily displaced by sulfur nucleophiles, a transformation demonstrated by the synthesis of 2,3-quinoxalinedithiol (B74760) from 2,3-dichloroquinoxaline (B139996) using thiourea (B124793). rsc.org This reactivity pattern allows for the introduction of the methylsulfanyl group by reaction with a suitable thiol source, providing a reliable and chemoselective route to the final product.

Strategies for Chemoselective S-Alkylation of Thioamides

The introduction of a methylsulfanyl group at the C3 position of the 2-methylquinoxaline core is typically achieved through the S-alkylation of the corresponding thioamide, 3-methylquinoxaline-2(1H)-thione. This precursor is commonly synthesized by the thionation of 3-methylquinoxalin-2(1H)-one, for which several methods exist, including the use of phosphorus pentasulfide in pyridine (B92270). nih.gov An alternative route to 3-alkylquinoxaline-2(1H)-thiones involves the reaction of 2-chloro-3-alkylquinoxaline with thiourea in ethanol under reflux conditions. nih.gov

Once the 3-methylquinoxaline-2(1H)-thione is obtained, the chemoselective S-alkylation is a straightforward and efficient method for introducing the methylsulfanyl group. This reaction selectively targets the sulfur atom of the thioamide functionality due to its high nucleophilicity. The general strategy involves the deprotonation of the thiol group with a base to form a thiolate anion, which then acts as a nucleophile to attack an alkylating agent.

A specific example of this methodology is the synthesis of 2-methyl-3-(n-octylsulfanyl)quinoxaline. researchgate.net In this procedure, 3-methylquinoxaline-2(1H)-thione is treated with 1-iodooctane (B127717) in dimethylformamide (DMF) in the presence of potassium carbonate (K₂CO₃) as the base. The reaction proceeds smoothly to yield the desired S-alkylated product. researchgate.net This method is broadly applicable for the synthesis of various 2-methyl-3-(alkylsulfanyl)quinoxalines by simply varying the alkyl halide.

Similarly, the synthesis of 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline has been reported, demonstrating the versatility of this S-alkylation strategy on a substituted quinoxaline core. nih.gov

Table 1: Examples of S-Alkylation of Quinoxaline-2(1H)-thiones

| Precursor | Alkylating Agent | Base/Solvent | Product | Reference |

| 3-Methylquinoxaline-2(1H)-thione | 1-Iodooctane | K₂CO₃ / DMF | 2-Methyl-3-(n-octylsulfanyl)quinoxaline | researchgate.net |

| 3-Chloro-6-methoxyquinoxalin-2(1H)-thione | Methylating Agent | Not Specified | 3-Chloro-6-methoxy-2-(methylsulfanyl)quinoxaline | nih.gov |

Incorporation of Complex Moieties via Azide Coupling Method

To introduce more complex structural motifs onto the quinoxaline framework, the azide coupling methodology, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has proven to be a powerful tool. acs.orgorganic-chemistry.orgnih.govyoutube.com This "click chemistry" reaction forms a stable 1,2,3-triazole ring, which acts as a linker to connect the quinoxaline core to other functional moieties. nih.govbeilstein-archives.org

The synthesis of triazole-substituted quinoxalines often begins with the preparation of a quinoxaline bearing either an azide or an alkyne functionality. A common precursor for introducing the azide group is a tetrazolo[1,5-a]quinoxaline (B8696438), which can be synthesized from the corresponding 2-chloroquinoxaline (B48734) by reaction with sodium azide. nih.govbeilstein-archives.org These tetrazoloquinoxalines exist in equilibrium with their 2-azidoquinoxaline (B6189031) tautomer and can be used directly in CuAAC reactions. nih.gov

For instance, a library of 1,2,3-triazole-substituted quinoxalines has been synthesized from tetrazolo[1,5-a]quinoxaline and various alkynes under CuAAC conditions. nih.govbeilstein-archives.org The reaction conditions typically involve a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent, in a suitable solvent. The choice of substituents on the quinoxaline ring can influence the reaction outcome. nih.gov

Another elegant application of this methodology is the linkage of amino acids to the quinoxaline scaffold. In one reported synthesis, a quinoxaline derivative containing a carboxylic acid was converted to an acyl azide. This azide was then coupled with an amino acid ester to form an amide bond, effectively incorporating the amino acid moiety. acs.org This demonstrates the utility of azide-based coupling strategies beyond triazole formation for the synthesis of complex quinoxaline analogues.

Table 2: Synthesis of Triazole-Substituted Quinoxalines via CuAAC

| Quinoxaline Precursor | Alkyne | Catalyst/Conditions | Product Type | Reference |

| Tetrazolo[1,5-a]quinoxaline | Hexyne | Cu(I) | 1,2,3-Triazole-substituted quinoxaline | nih.gov |

| Substituted tetrazolo[1,5-a]quinoxalines | Various aliphatic and aromatic alkynes | Cu(I) | Substituted 1,2,3-triazole-substituted quinoxalines | nih.govbeilstein-archives.org |

| 3-Phenylquinoxaline-2-yl-sulfanyl-propanoic acid hydrazide | Converted to acyl azide, then coupled with amino acid esters | NaNO₂, HCl, then amino acid ester | Amino acid-conjugated quinoxaline | acs.org |

Spectroscopic Characterization Methodologies for 2 Methyl 3 Methylsulfanyl Quinoxaline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed. For quinoxaline (B1680401) derivatives, NMR provides definitive evidence for the position of substituents on the heterocyclic and benzenoid rings. rsc.org

¹H-NMR spectroscopy for 2-Methyl-3-(methylsulfanyl)quinoxaline and its derivatives reveals characteristic signals for the aromatic protons of the quinoxaline ring system and the aliphatic protons of the methyl and methylsulfanyl groups.

The aromatic protons on the benzo-fused ring of the quinoxaline moiety typically appear in the downfield region, generally between δ 7.5 and 8.2 ppm. researchgate.netnih.gov For instance, in a related derivative, 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline, the aromatic protons are observed in this range. nih.gov The specific chemical shifts and coupling patterns of these protons are dictated by the substitution pattern on the ring.

The protons of the methyl group attached to the C2 position of the quinoxaline ring are expected to produce a singlet in the aliphatic region. Similarly, the methyl protons of the methylsulfanyl (-SCH₃) group at the C3 position also give rise to a distinct singlet. In studies of related S-substituted quinoxaline derivatives, the SCH₂ protons appear around δ 3.89-4.22 ppm, suggesting the -SCH₃ protons of the title compound would be in a similar, albeit slightly more shielded, environment. nih.gov

Table 1: Representative ¹H-NMR Chemical Shift Assignments for Quinoxaline Derivatives

| Proton Type | Chemical Shift (δ, ppm) Range | Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H (Quinoxaline Ring) | 7.50 - 8.20 | Multiplet | The exact position and splitting depend on the substitution pattern on the benzene (B151609) ring. nih.gov |

| C2-CH₃ | ~2.50 - 2.80 | Singlet | Chemical shift for a methyl group attached to an sp² carbon of a heterocyclic ring. |

Note: The data presented is based on typical values for quinoxaline derivatives and may vary slightly for the specific title compound.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C-NMR are sensitive to the electronic environment of each carbon atom.

For this compound derivatives, the carbon atoms of the quinoxaline ring resonate at downfield shifts, typically between δ 125 and 155 ppm. nih.govrsc.org The quaternary carbons (C2, C3, C4a, and C8a) can be distinguished from the protonated carbons through techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The C2 and C3 carbons, directly bonded to the nitrogen and sulfur atoms, show characteristic shifts influenced by the electronegativity of these heteroatoms. In a study of 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline, the carbon signals were fully assigned using this technique. nih.gov The carbon of the methyl group (C2-CH₃) and the methylsulfanyl group (C3-SCH₃) appear in the upfield region of the spectrum.

Table 2: Representative ¹³C-NMR Chemical Shift Assignments for Quinoxaline Derivatives

| Carbon Type | Chemical Shift (δ, ppm) Range | Notes |

|---|---|---|

| C2 & C3 (Heterocyclic Ring) | 150 - 155 | Quaternary carbons attached to heteroatoms. nih.gov |

| C4a & C8a (Ring Junction) | ~140 - 142 | Quaternary carbons at the fusion of the two rings. rsc.org |

| Aromatic-C (Benzene Ring) | 127 - 130 | Protonated carbons of the benzenoid part of the quinoxaline system. nih.gov |

| C2-CH₃ | ~20 - 25 | Aliphatic carbon of the methyl group. |

Note: The data presented is based on typical values for quinoxaline derivatives and may vary slightly for the specific title compound.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound is expected to show a series of characteristic absorption bands that confirm the presence of its key structural features. Analysis of related quinoxaline compounds provides a basis for these assignments. mdpi.comsphinxsai.comscialert.net

Key expected vibrational frequencies include:

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹, corresponding to the C-H bonds of the benzene ring. scialert.net

Aliphatic C-H Stretching: Absorptions for the methyl and methylsulfanyl C-H bonds are found in the 2850-3000 cm⁻¹ region. scialert.net

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the pyrazine (B50134) ring and the C=C bonds of the aromatic system are expected in the 1400-1650 cm⁻¹ range. mdpi.com

C-S Stretching: The presence of the methylsulfanyl group is confirmed by a C-S stretching vibration, which typically appears as a weaker band in the 600-800 cm⁻¹ region. acs.org

CH₃ Bending: The symmetric and asymmetric bending vibrations of the methyl groups are observed around 1375 cm⁻¹ and 1450 cm⁻¹, respectively. scialert.net

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) Range | Vibration Type | Functional Group |

|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 3000 | C-H Stretch | -CH₃ Groups |

| 1550 - 1650 | C=N Stretch | Pyrazine Ring |

| 1400 - 1600 | C=C Stretch | Aromatic Ring |

| 1370 - 1470 | C-H Bend | -CH₃ Groups |

Note: Data is based on characteristic frequencies for the specified functional groups found in similar molecular structures.

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org This technique is particularly useful for conjugated systems like quinoxalines.

Quinoxaline and its derivatives typically exhibit strong absorption bands in the UV region due to π → π* transitions within the conjugated aromatic system. researchgate.netvixra.org The introduction of substituents like methyl and methylsulfanyl groups can modulate the energy of these transitions, often causing a shift in the absorption maximum (λ_max).

For this compound, the spectrum is expected to show:

An intense absorption band corresponding to the π → π* transition of the conjugated quinoxaline system. In various quinoxaline derivatives, this transition is observed in the range of 280-350 nm. researchgate.netvixra.org

A potential, lower-intensity band corresponding to an n → π* transition, involving the non-bonding electrons on the nitrogen and sulfur atoms. These transitions are often observed as shoulders on the more intense π → π* bands. vixra.org

Studies on the closely related 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline showed absorption spectra with a bathochromic (red) shift attributed to π → π* transitions. nih.gov The molar absorptivity (ε) of these transitions is typically high, confirming their allowed nature. researchgate.net

Table 4: Typical UV-Vis Absorption Data for Quinoxaline Derivatives

| λ_max (nm) Range | Molar Absorptivity (ε) | Electronic Transition |

|---|---|---|

| 280 - 350 | High | π → π* |

Note: Data is based on studies of various substituted quinoxaline compounds. nih.govresearchgate.netvixra.org

Fluorescence Spectroscopy and Photophysical Property Determination

Fluorescence spectroscopy is a critical tool for investigating the electronic structure and photophysical behavior of quinoxaline derivatives. nih.gov This technique provides insights into the excited state properties of molecules, including their interaction with the surrounding solvent environment. For derivatives of this compound, fluorescence studies are instrumental in characterizing their potential as fluorophores, which is essential for applications in materials science and optoelectronics. researchgate.netresearchgate.net The emission spectra of these compounds are sensitive to both their structural features and the polarity of the medium, revealing important information about their electronic transitions. nih.gov

Solvatochromic Shift Method for Excited State Dipole Moment Estimation

The solvatochromic shift method is a widely used experimental technique to determine the dipole moments of molecules in their electronically excited states. nih.govidc-online.com This method relies on the principle that the absorption and fluorescence spectra of a polar molecule will shift in energy (and wavelength) depending on the polarity of the solvent it is dissolved in. taylorandfrancis.com This phenomenon occurs because the solvent molecules reorient around the solute molecule to stabilize it, and this stabilization is different for the ground and excited states, especially if their dipole moments differ significantly. idc-online.com

In the case of quinoxaline derivatives, such as 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline (a structurally related compound), researchers have successfully applied this method to estimate the excited state dipole moment (μe). nih.gov The analysis involves measuring the absorption and fluorescence maxima in a series of solvents with varying polarities and applying theoretical models like the Lippert-Mataga, Bakhshiev, or Kawski-Chamma-Viallet equations. nih.gov These equations correlate the Stokes shift (the difference in energy between the absorption and emission maxima) with a solvent polarity function that depends on the solvent's dielectric constant (ε) and refractive index (n). idc-online.com

For instance, studies on 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline revealed that the excited state dipole moment is considerably larger than the ground state dipole moment (μg). nih.gov This indicates a significant redistribution of electron density upon photoexcitation, leading to a more polar excited state. nih.govidc-online.com The increase in dipole moment from the ground to the excited state confirms that the molecule exhibits intramolecular charge transfer (ICT) characteristics. taylorandfrancis.com

Table 1: Ground and Excited State Dipole Moments of a Quinoxaline Derivative

| Compound | Method | Ground State Dipole Moment (μg) (Debye) | Excited State Dipole Moment (μe) (Debye) |

| 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline | Lippert-Mataga | 3.49 | 6.24 |

| 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline | Bakhshiev | 3.49 | 6.94 |

| 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline | Kawski-Chamma-Viallet | 3.49 | 7.01 |

This table is generated based on data reported for 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline, a derivative of the primary compound of interest. nih.gov

Analysis of Stokes Shift and π → π* Transitions

The Stokes shift, which is the difference in energy between the absorption and fluorescence maxima, provides valuable information about the structural and electronic changes a molecule undergoes upon excitation. nih.gov For many quinoxaline derivatives, a significant Stokes shift is observed, particularly in polar solvents. nih.govacs.org This large shift is often attributed to the relaxation of the solvent shell around the more polar excited state and can also indicate geometric relaxation of the molecule itself. acs.orgmdpi.com

Spectroscopic analyses of compounds like 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline and 9-chloro-2,6-dimethyl-10-(methylsulfanyl)quinoxaline show a bathochromic (red) shift in both their absorption and fluorescence spectra as solvent polarity increases. nih.govresearchgate.net This positive solvatochromism is a hallmark of a π → π* electronic transition, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. nih.govresearchgate.net In such transitions, the excited state is generally more polar than the ground state. nih.gov The observed bathochromic shift confirms that polar solvents provide greater stabilization to the more polar π* excited state compared to the less polar ground state, thereby reducing the energy gap for emission. nih.gov

The substantial Stokes shifts observed for these derivatives, often exceeding 100 nm in polar solvents, are indicative of a significant difference in the charge distribution and geometry between the ground and the Franck-Condon excited state. nih.gov This behavior is characteristic of molecules with intramolecular charge transfer (ICT) properties. nih.govmdpi.com

Table 2: Photophysical Data for a Quinoxaline Derivative in Various Solvents

| Solvent | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Stokes Shift (Δν) (cm⁻¹) |

| Dioxane | 390 | 480 | 4851 |

| Chloroform | 391 | 489 | 5009 |

| Ethyl Acetate | 390 | 496 | 5401 |

| Acetonitrile | 390 | 511 | 6092 |

| Methanol | 392 | 516 | 6106 |

This table is generated based on data reported for 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline. nih.gov

CIE Chromaticity Analysis for Photoluminescent Characteristics

To standardize the characterization of the emission color of a luminescent material, the Commission Internationale de l'Éclairage (CIE) 1931 chromaticity coordinates (x, y) are used. nih.govresearchgate.net This system provides a quantitative and device-independent representation of color. By plotting the (x, y) coordinates on the CIE chromaticity diagram, the exact emission color of a compound under specific conditions can be determined.

For quinoxaline derivatives, CIE chromaticity analysis is crucial for evaluating their potential in applications such as organic light-emitting diodes (OLEDs). researchgate.net The analysis performed on 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline in various solvents demonstrates how the perceived emission color changes with the solvent environment. nih.gov As the solvent polarity increases, the emission shifts from the blue-green region towards the green region of the visible spectrum. nih.gov This shift is a direct consequence of the solvatochromic effects that stabilize the excited state and cause a red-shift in the emission wavelength. nih.gov

This analysis provides a clear and standardized visual representation of the photoluminescent properties, which is essential for tuning the material's emission color for specific technological applications. researchgate.net

Table 3: CIE Chromaticity Coordinates for a Quinoxaline Derivative in Different Solvents

| Solvent | CIE (x, y) Coordinates | Emission Color |

| Dioxane | (0.21, 0.34) | Blue-Green |

| Chloroform | (0.24, 0.39) | Green |

| Ethyl Acetate | (0.26, 0.43) | Green |

| Acetonitrile | (0.29, 0.49) | Green |

| Methanol | (0.30, 0.50) | Green |

This table is generated based on data reported for 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline. nih.gov

Molecular Electrostatic Potential (MESP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MESP) mapping is a crucial computational technique used to predict the reactive behavior of a molecule by visualizing the electrostatic potential on its electron density surface. researchgate.net For quinoxaline derivatives, MESP maps reveal the regions most susceptible to electrophilic and nucleophilic attack.

In analogous quinoxaline systems, the MESP analysis indicates that the nitrogen atoms of the pyrazine ring are characterized by negative electrostatic potential, making them likely sites for electrophilic attack. Conversely, the regions around the hydrogen atoms of the benzene ring and the methyl groups typically exhibit positive potential, suggesting their susceptibility to nucleophilic attack. For this compound, the presence of the electron-donating methyl and methylsulfanyl groups would further influence the electron distribution. The sulfur atom in the methylsulfanyl group, with its lone pairs of electrons, would also contribute to the nucleophilic character of that region.

Table 1: Predicted Reactive Sites in this compound based on MESP Analysis of Analogous Compounds

| Region | Predicted Electrostatic Potential | Susceptibility |

| Pyrazine Ring Nitrogen Atoms | Negative | Electrophilic Attack |

| Aromatic and Methyl Protons | Positive | Nucleophilic Attack |

| Sulfur Atom of Methylsulfanyl Group | Negative | Electrophilic Attack |

This table is generated based on the general principles of MESP analysis and findings for similar quinoxaline derivatives.

Calculated Harmonic Vibrational Frequencies for Spectral Assignments

The vibrational modes of this compound can be predicted using DFT calculations, which helps in the assignment of experimental infrared (IR) and Raman spectra. ias.ac.in For the parent quinoxaline molecule, detailed vibrational assignments have been established through a combination of experimental and theoretical studies. researchgate.net

For this compound, the calculated harmonic vibrational frequencies would be expected to show characteristic bands corresponding to the stretching and bending of its various functional groups. These would include the C-H stretching vibrations of the aromatic ring and the methyl groups, the C=N stretching of the pyrazine ring, and the C-S stretching of the methylsulfanyl group. The calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and computational approximations, can provide a reliable prediction of the experimental vibrational spectrum. ias.ac.innih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 |

| C=N Stretch (Pyrazine Ring) | 1620 - 1550 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-S Stretch (Methylsulfanyl) | 750 - 600 |

This table is based on established vibrational frequency ranges for similar organic molecules and quinoxaline derivatives. scispace.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Investigations

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to study the electronic excited states of molecules, providing insights into their absorption and emission properties. researchgate.net

Prediction of Electronic Absorption and Emission Spectra

TD-DFT calculations can predict the electronic absorption spectra of quinoxaline derivatives by determining the vertical excitation energies and oscillator strengths. researchgate.netresearchgate.net For compounds similar to this compound, the lowest energy absorption bands are typically attributed to π → π* transitions within the quinoxaline ring system. The substitution with methyl and methylsulfanyl groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoxaline.

Similarly, TD-DFT can be employed to optimize the geometry of the first excited state, allowing for the prediction of emission spectra (fluorescence). The calculated emission energies provide information about the color of the emitted light. For a closely related compound, 11-Chloro-12-(methylsulfanyl)quinoxaline, TD-DFT calculations have been used to predict its UV-Vis spectrum and emission energies. researchgate.net

Table 3: Predicted Electronic Transition Data for this compound based on TD-DFT Analysis of Analogues

| Transition | Typical Wavelength (nm) | Nature of Transition |

| Absorption (λ_max) | ~350-400 | π → π* |

| Emission (λ_em) | ~400-450 | Fluorescence |

These values are estimations based on data from analogous quinoxaline derivatives. researchgate.net

Analysis of Solvatochromic Effects on Electronic Transitions

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a phenomenon that can be investigated using computational methods. nih.govmdpi.com The electronic transitions of quinoxaline derivatives often exhibit solvatochromic shifts, which can be rationalized by considering the change in the dipole moment of the molecule upon excitation.

For donor-acceptor substituted quinoxalines, a bathochromic shift is often observed in more polar solvents, indicating that the excited state is more polar than the ground state. nih.gov By performing TD-DFT calculations in the presence of a solvent model (e.g., the Polarizable Continuum Model, PCM), the effect of the solvent on the absorption and emission wavelengths can be predicted. This analysis is crucial for understanding the intermolecular interactions between the solute and solvent molecules. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govcore.ac.uk

Development of Predictive Models for Molecular Descriptors

QSPR models for quinoxaline derivatives have been developed to predict various properties, including their anti-tubercular activity and corrosion inhibition efficiency. nih.govresearchgate.net These models are built by correlating a set of calculated molecular descriptors (e.g., topological, electronic, and constitutional indices) with the experimental property of interest.

For this compound, a QSPR model could be developed to predict properties such as its solubility, boiling point, or even its potential biological activity based on a dataset of related quinoxaline compounds. The development of such models involves the calculation of a large number of molecular descriptors for a series of quinoxalines, followed by the use of statistical methods like multiple linear regression or machine learning algorithms to select the most relevant descriptors and build the predictive model. nih.govresearchgate.net

Table 4: Common Molecular Descriptors Used in QSPR Models for Quinoxaline Derivatives

| Descriptor Type | Examples |

| Topological | Wiener index, Zagreb index |

| Electronic | HOMO/LUMO energies, Dipole moment |

| Constitutional | Molecular weight, Number of nitrogen atoms |

| Geometrical | Molecular surface area, Molecular volume |

This table lists common descriptors used in QSPR studies of heterocyclic compounds.

Reactivity and Chemical Transformations

Reactivity of the Methylsulfanyl Group

The sulfur atom in the methylsulfanyl group is nucleophilic and can undergo several important transformations.

Oxidation: The thioether can be readily oxidized to the corresponding sulfoxide (B87167) (2-methyl-3-(methylsulfinyl)quinoxaline) and further to the sulfone (2-methyl-3-(methylsulfonyl)quinoxaline) using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). These transformations significantly alter the electronic properties of the substituent.

Displacement: The methylsulfanyl group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly if the quinoxaline (B1680401) ring is activated (e.g., by N-oxidation). This allows for the introduction of various nucleophiles (e.g., amines, alkoxides) at the C3 position, making it a valuable synthetic handle.

Reactivity of the Quinoxaline Core

The quinoxaline ring system itself has characteristic reactivity.

N-Oxidation: The nitrogen atoms of the pyrazine ring are basic and can be oxidized to form N-oxides, such as this compound 1-oxide or the 1,4-dioxide. sigmaaldrich.com This oxidation increases the electrophilicity of the carbon atoms in the pyrazine ring, making them more susceptible to nucleophilic attack.

Electrophilic Substitution: The fused benzene ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The substitution pattern is directed by the existing heterocyclic ring system.

Chemical Reactivity and Transformation Studies of 2 Methyl 3 Methylsulfanyl Quinoxaline

Nucleophilic Substitution Reactions of Substituted Quinoxalines

The quinoxaline (B1680401) core is inherently electrophilic, making it susceptible to nucleophilic attack, particularly when activated by appropriate leaving groups. The substituents at the C2 and C3 positions significantly influence the course and feasibility of these reactions.

The reactivity of the quinoxaline ring system towards nucleophiles is a cornerstone of its functionalization. In derivatives of 2-Methyl-3-(methylsulfanyl)quinoxaline, the reactivity is often dictated by the nature of the leaving group at the 3-position. While the methylsulfanyl group itself can be displaced, it is more common to first oxidize it to a more potent leaving group, such as a methylsulfonyl moiety.

Research on related quinoxaline systems has shown that the methylsulfonyl group is preferentially displaced by both thiol and amine nucleophiles. byu.edu This highlights the utility of the corresponding oxidized derivative, 2-methyl-3-(methylsulfonyl)quinoxaline, as a key intermediate for introducing new functional groups. For instance, studies on 2-chloro-3-methylquinoxaline (B189447) demonstrate its reaction with aromatic amines in the presence of potassium carbonate and potassium iodide to yield 2-arylamino-3-methylquinoxalines, showcasing a typical nucleophilic aromatic substitution (SNAr) pathway. mdpi.com

Furthermore, the electrophilic nature of the quinoxaline nucleus has been harnessed in vicarious nucleophilic substitution (VNS) of hydrogen, although this is more successful with quinoxaline N-oxides. rsc.org For standard quinoxalines, the presence of a good leaving group like chlorine or a sulfonyl group is typically required for efficient substitution. rsc.org The choice of nucleophile and the specific substituent at the 2-position can also affect the reaction's success, with strong alkyl nucleophiles being effective in cases where other nucleophiles fail. mdpi.com

Table 1: Nucleophilic Substitution Reactions on Quinoxaline Scaffolds

| Substrate | Nucleophile | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| Amino-methylsulfonyl-quinoxaline | Thiols, Amines | Thioether or Amino-substituted quinoxaline | The methylsulfonyl group is a better leaving group than the amino group and is readily displaced. | byu.edu |

| 2-Chloro-3-methylquinoxaline | Aromatic Amines | 2-Arylamino-3-methylquinoxaline | Demonstrates a classic SNAr reaction pathway on the quinoxaline ring. | mdpi.com |

| Quinoxaline N-oxide | Carbanions (e.g., from nitriles) | Substituted Quinoxaline | VNS of hydrogen is effective for N-oxides, allowing direct C-H functionalization. | rsc.org |

Cycloaddition Reactions

Cycloaddition reactions provide a powerful method for constructing fused heterocyclic systems, and quinoxaline derivatives are excellent substrates for such transformations, leading to complex polycyclic architectures.

A notable transformation involving derivatives of this compound is the base-induced dipolar cycloaddition with ethyl isocyanoacetate. This reaction typically proceeds via an SNAr/cycloaddition cascade, often using the more reactive 3-chloro-2-(methylsulfanyl)quinoxaline or its oxidized counterpart, 3-chloro-2-(methylsulfonyl)quinoxaline, as the starting material. The reaction demonstrates high regio- and chemoselectivity, affording substituted imidazo[1,5-a]quinoxaline-3-carboxylates.

In this process, the isocyanoacetate first displaces the chloro group at the C3 position. The resulting intermediate then undergoes a base-induced intramolecular cyclization, where the carbanion generated from the isocyanoacetate attacks the C2 position of the quinoxaline ring, leading to the formation of the fused imidazo (B10784944) ring system. The methylsulfanyl or methylsulfonyl group at the C2 position plays a crucial role in activating the ring and influencing the regiochemical outcome.

The quinoxaline scaffold is an active participant in modern visible-light-induced radical cascade reactions. These reactions offer efficient pathways for constructing complex molecules through the formation of multiple bonds in a single operation. Recent studies have demonstrated that aryl radicals can be generated and trapped by SO₂ surrogates, like sodium metabisulfite, to form sulfonyl radicals. nih.gov These sulfonyl radicals can then engage in cascade reactions with various partners. nih.gov

While specific studies detailing radical cascade reactions starting directly from this compound are not widely reported, the reactivity of the general quinoxaline structure suggests its potential in this area. For example, visible light-promoted three-component reactions of quinoxalin-2(1H)-ones with styrenes and aryl sources can proceed through radical addition sequences. acs.org The generation of thiyl radicals from disulfides in the presence of photoexcited quinoxalin-2(1H)-ones further points to the potential for sulfur-containing quinoxalines to engage in such cascades. acs.org These methodologies provide a framework for the potential involvement of this compound in complex radical-mediated transformations, likely involving intermediates like sulfonyl radicals after oxidation. nih.gov

Oxidation Reactions of the Methylsulfanyl Group

The sulfur atom of the methylsulfanyl group is a key reactive center, and its oxidation state can be readily altered to modulate the chemical properties of the entire molecule.

The methylsulfanyl group in this compound can be easily oxidized to the corresponding sulfoxide (B87167) (methylsulfinyl) and, more commonly, the sulfone (methylsulfonyl) derivatives. This transformation is a critical step in many synthetic routes as it significantly enhances the leaving group ability of the substituent at the C3 position. The resulting 2-methyl-3-(methylsulfonyl)quinoxaline is a highly valuable intermediate for nucleophilic substitution and cycloaddition reactions. byu.edu

The oxidation turns the sulfur-based substituent into a powerful electron-withdrawing group, further activating the quinoxaline ring toward nucleophilic attack. The methylsulfonyl group is an excellent leaving group, making its displacement by various nucleophiles (such as amines and thiols) a highly efficient process. byu.edu This two-step sequence—oxidation followed by nucleophilic substitution—is a more versatile and often more effective strategy for functionalizing the C3 position than direct displacement of the methylsulfanyl group.

Reactions Involving Other Functional Groups on the Quinoxaline Backbone

The chemical behavior of the quinoxaline core can be significantly influenced by the presence of various substituents. The interplay between these functional groups dictates the feasibility and outcome of subsequent chemical reactions.

Dehydrohalogenation is a chemical reaction that involves the removal of a hydrogen and a halogen atom from a substrate, typically resulting in the formation of a double bond. In the context of quinoxaline chemistry, this reaction can be a key step in the synthesis of various derivatives.

While specific studies on the dehydrohalogenation of a halogen-substituted this compound are not extensively documented in publicly available research, analogous reactions with other quinoxaline derivatives provide insight into potential synthetic pathways. For instance, research has been conducted on the dehydrohalogenation of 2-(3,3,3-trichloro-1-propenyl)quinoxaline. byu.edu In these studies, attempts to dehydrohalogenate this compound using a palladium on barium sulfate (B86663) catalyst in the presence of triethylamine (B128534) led to the formation of a new, albeit then-unidentified, compound. byu.edu This suggests that base-mediated elimination reactions can be complex and may not always yield the expected vinylquinoxaline.

The synthesis of halogenated precursors, such as 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline , has been reported, providing a suitable substrate for potential dehydrohalogenation studies. nih.gov The presence of the chloro group at the 3-position offers a site for elimination reactions. General knowledge of quinoxaline chemistry indicates that the chlorine atom can be susceptible to nucleophilic substitution, which can sometimes compete with elimination reactions depending on the reaction conditions and the nature of the nucleophile or base used. evitachem.com

Table 1: Hypothetical Dehydrohalogenation of a Functionalized this compound Derivative

| Substrate | Reagents | Potential Product | Reference Analogy |

| 3-Chloro-6-methoxy-2-(methylsulfanyl)quinoxaline | Base (e.g., Triethylamine), Catalyst (e.g., Pd/BaSO₄) | 6-Methoxy-2-(methylsulfanyl)-3-vinylquinoxaline | byu.edu |

Hydrolysis is a chemical process in which a molecule of water is added to a substance, sometimes causing both the substance and the water molecule to split into two parts. In the realm of quinoxaline chemistry, hydrolysis can be used to modify functional groups on the quinoxaline backbone.

Specific research on the hydrolysis of functional groups attached to the this compound core is limited. However, studies on related quinoxaline derivatives offer valuable parallels. For example, the hydrolysis of a cyano group on a 2,3-disubstituted quinoxaline derivative has been shown to proceed under strong acidic conditions to yield a carboxylic acid derivative. researchgate.net This indicates that functional groups on the quinoxaline ring can be susceptible to acid-catalyzed hydrolysis.

Furthermore, the hydrolysis of 2-(3,3,3-trichloro-1-propenyl)quinoxaline has been successfully accomplished using sodium hydroxide (B78521) to yield β-(2-quinoxalyl)acrylic acid. byu.edu This demonstrates that even complex side chains on the quinoxaline ring can be transformed under basic hydrolysis conditions.

Table 2: Examples of Hydrolysis Reactions on Quinoxaline Derivatives

| Substrate | Reagents | Product | Reference |

| 2-(Cyanomethylene)-3-chloro-1,2-dihydroquinoxaline derivative | Strong Acid | Quinoxaline-2-carboxamide derivative | researchgate.net |

| 2-(3,3,3-Trichloro-1-propenyl)quinoxaline | Sodium Hydroxide | β-(2-Quinoxalyl)acrylic acid | byu.edu |

These examples underscore the potential for hydrolysis to serve as a tool for the chemical modification of functionalized this compound derivatives, although direct experimental evidence for the title compound itself is not prevalent in the reviewed literature.

Synthesis and Characterization of Advanced 2 Methyl 3 Methylsulfanyl Quinoxaline Derivatives

Design Principles for Novel Quinoxaline (B1680401) Scaffolds

The quinoxaline scaffold serves as a foundational structure in medicinal chemistry, recognized for its diverse pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory activities. researchgate.netresearchgate.net The design of novel quinoxaline derivatives is often guided by the principle of molecular hybridization, a strategy that combines the quinoxaline core with other pharmacologically active motifs to create new chemical entities with enhanced or novel biological activities. researchgate.netnih.gov This approach aims to develop compounds that can interact with multiple biological targets or to improve the affinity and selectivity for a specific target.

A key design strategy involves the strategic modification of the quinoxaline ring system. For instance, the oxidation of nitrogen atoms within the quinoxaline ring to form quinoxaline 1,4-di-N-oxides has been reported to significantly increase antibacterial activity. nih.gov Other design principles focus on introducing various functional groups, such as amide, urea (B33335), thiourea (B124793), and sulfonamide moieties, to the quinoxaline backbone. nih.gov These additions are intended to exploit specific binding interactions with target proteins, such as kinases, thereby enhancing the compound's inhibitory potential. nih.gov The versatility of the quinoxaline scaffold allows for extensive structural modifications, making it an attractive starting point for the development of new therapeutic agents. researchgate.net

Synthesis of Fused Heterocyclic Systems (e.g., Imidazo[1,5-a]quinoxalines, Pyrrolo[1,2-α]quinoxalines)

The development of advanced quinoxaline derivatives often involves the synthesis of fused heterocyclic systems, which can significantly alter the molecule's three-dimensional structure and pharmacological properties. Among these, imidazo[1,5-a]quinoxalines and pyrrolo[1,2-α]quinoxalines are of particular interest.

Imidazo[1,5-a]quinoxalines have been synthesized through various innovative methods. One notable approach involves a modified Pictet-Spengler reaction on a solid phase, which allows for the efficient construction of the fused imidazole (B134444) ring. researchgate.net Another strategy is the oxidative cyclocondensation of N-(α-quinoxalinylbenzylydene)benzylamine intermediates, which are formed from the reaction of 3-aroylquinoxalin-2(1H)-ones with benzylamines. researchgate.net Metal-free conditions have also been developed, such as an iodine-mediated decarboxylative cyclization using α-amino acids and 2-methyl quinolines, to afford imidazo[1,5-a]quinolines, a related class of compounds. rsc.orgnih.gov

Pyrrolo[1,2-α]quinoxalines are another important class of fused systems. Efficient synthetic routes to these compounds have been established using modern chemical techniques. For example, an iodine-mediated electrochemical method facilitates a C(sp3)–H cyclization under mild conditions, providing good to excellent yields of various functionalized pyrrolo[1,2-α]quinoxalines. rsc.org Iron-catalyzed methods have also been developed, involving the oxidative coupling between methyl arenes and 1-(2-aminophenyl)pyrroles, which proceeds through a Pictet-Spengler-type annulation to form the quinoxaline structure. nih.govrsc.org These methods highlight the ongoing efforts to create efficient and versatile pathways to complex heterocyclic systems based on the quinoxaline core. nih.gov

Table 1: Selected Synthetic Methods for Fused Quinoxaline Systems

| Fused System | Synthetic Method | Key Reagents/Conditions | Reference |

| Imidazo[1,5-a]quinoxalines | Modified Pictet-Spengler Reaction | Solid-phase synthesis | researchgate.net |

| Imidazo[1,5-a]quinoxalines | Oxidative Cyclocondensation | 3-Aroylquinoxalin-2(1H)-ones, Benzylamines, DMSO | researchgate.net |

| Pyrrolo[1,2-α]quinoxalines | Electrochemical C(sp3)–H Cyclization | Iodine-mediated, mild conditions | rsc.org |

| Pyrrolo[1,2-α]quinoxalines | Iron-Catalyzed Oxidative Coupling | 1-(2-aminophenyl)pyrroles, Methyl arene, Iron catalyst | nih.govrsc.org |

Development of Biologically-Oriented Quinoxaline Derivatives (Focus on Structure-Activity Relationships)

The development of biologically active quinoxaline derivatives is heavily reliant on understanding their structure-activity relationships (SAR). SAR studies investigate how the chemical structure of a molecule, including its various substituents, influences its biological activity. mdpi.com For quinoxaline derivatives, SAR analysis has been crucial in identifying compounds with potent anticancer, anti-inflammatory, and receptor-selective activities. mdpi.comnih.govnih.gov

Studies have shown that even minor modifications to the quinoxaline scaffold can lead to significant changes in biological function and selectivity. nih.govnih.gov For example, in a series of quinoxaline-based ligands for serotonin (B10506) receptors, the addition or removal of a single atom was sufficient to alter the selectivity profile between 5-HT3A and 5-HT3AB receptor subtypes. nih.gov Similarly, in the context of anticancer activity, the nature and position of substituents on the quinoxaline ring are critical. The presence of an electron-releasing group like methoxy (B1213986) (OCH3) can be essential for activity, while electron-withdrawing groups such as nitro (NO2) or fluorine (F) may decrease it. mdpi.com The type of linker connecting the quinoxaline nucleus to other chemical moieties also plays a vital role; for instance, an NH linker was found to be essential for the activity of certain derivatives, whereas aliphatic linkers diminished it. mdpi.com

Molecular Design Strategies and Scaffold Optimization

The molecular design of new quinoxaline derivatives is a strategic process aimed at optimizing the scaffold for enhanced interaction with specific biological targets. nih.gov This often involves replacing or modifying parts of a known active molecule (a "lead compound") with the quinoxaline core while retaining key pharmacophoric features. nih.govrsc.org For example, in the design of new vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, the central quinolone and pyridine (B92270) moieties of approved drugs like lenvatinib (B1674733) and sorafenib (B1663141) were replaced with a quinoxaline scaffold. nih.gov

Scaffold optimization is an iterative process of refining the chemical structure to improve potency and drug-like properties. rsc.org This can involve:

Molecular Hybridization : Combining the quinoxaline scaffold with other known active fragments, such as chalcones or the diaryl urea moiety found in sorafenib, to create hybrid molecules with potentially synergistic or enhanced effects. nih.govnih.gov

Substituent Modification : Systematically altering the substituents on the quinoxaline ring to probe for favorable interactions with the target protein. For instance, SAR studies on a series of anticancer quinoxalines revealed that methylquinoxaline derivatives were more active than their chloroquinoxaline counterparts. nih.gov

Isosteric Replacement : Replacing functional groups with other groups that have similar physical or chemical properties to improve metabolic stability or binding affinity.

These design and optimization strategies have led to the identification of quinoxaline derivatives with potent antiproliferative activity against various cancer cell lines, including colon, liver, and breast cancer. nih.govnih.govrsc.org

In Silico Studies for Structure-Activity Relationship (SAR) Elucidation (e.g., Molecular Docking)

In silico studies, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools for elucidating the structure-activity relationships of quinoxaline derivatives at the molecular level. nih.govnih.govnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the specific interactions that stabilize the ligand-protein complex. researchgate.netnih.gov

These computational methods help to rationalize the observed biological activities and guide the design of more potent and selective inhibitors. nih.gov For example, docking studies of quinoxaline derivatives into the active site of VEGFR-2 have revealed key binding patterns and interactions with crucial amino acid residues. nih.govrsc.org Similarly, for p38α MAP kinase inhibitors, molecular docking and MD simulations were in strong agreement with experimental data, confirming the binding mode and inhibitory activity. nih.gov

In addition to docking, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds. nih.govrsc.org This in silico profiling helps to assess the drug-likeness of the derivatives early in the discovery process, ensuring that optimized compounds not only have high activity but also possess favorable pharmacokinetic profiles. rsc.orgnih.gov The integration of these computational approaches with traditional synthesis and biological evaluation accelerates the development of promising quinoxaline-based therapeutic candidates. researchgate.netnih.gov

Table 2: In Silico Study Findings for Selected Quinoxaline Derivatives

| Target Protein | In Silico Method | Key Findings | Reference |

| VEGFR-2 | Molecular Docking, ADMET | Identified effective binding with key residues; predicted good drug-likeness profiles. | nih.govrsc.org |

| p38α MAP Kinase | Molecular Docking, MD Simulation | Results agreed with in vitro inhibitory activity; confirmed binding mode. | nih.gov |

| HDAC6 Zf-UBD | Molecular Docking | Emphasized the crucial role of the quinoxaline ring and its substituents in binding. | researchgate.net |

| Elastase | Molecular Docking, MD Simulation | Showed strong binding potential, with hydrogen bonds and hydrophobic interactions in the active site. | nih.gov |

| 5-HT3 Receptors | Molecular Modeling | Discriminated binding differences between receptor subtypes based on ligand structure. | nih.gov |

Future Research Directions and Emerging Applications in Materials Science

Exploration of Novel and Sustainable Synthetic Pathways for 2-Methyl-3-(methylsulfanyl)quinoxaline

The synthesis of quinoxaline (B1680401) derivatives is a well-established area of research, but the focus is increasingly shifting towards green and sustainable methods. ekb.egnih.gov Traditional synthesis often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For this compound, this would involve a substituted o-phenylenediamine and a dicarbonyl precursor containing methyl and methylsulfanyl groups.

Future research is focused on optimizing these classic reactions by incorporating green chemistry principles. ekb.eg This includes the use of environmentally benign solvents, catalysts, and alternative energy sources. ekb.eg For instance, the condensation reaction can be promoted by natural deep eutectic solvents (NADESs), offering a fast, efficient, and recyclable medium that often yields pure products without extensive purification. unicam.it Research into microwave-assisted synthesis also presents a pathway to faster reaction times and potentially higher yields, as demonstrated with related substituted (methylsulfanyl)quinoxalines. nih.gov

Another promising and highly relevant synthetic strategy involves the modification of a pre-formed quinoxaline ring. A particularly viable route starts with 2-methyl-3(2H)-quinoxalinethione. This intermediate can be synthesized and then undergo S-alkylation with a methylating agent (e.g., methyl iodide) in a nucleophilic substitution reaction to introduce the methylsulfanyl group. This approach has been successfully used for similar structures and allows for modular derivatization. acs.orgnih.govmdpi.com

Table 1: Comparison of Synthetic Approaches for Quinoxaline Derivatives

| Synthetic Strategy | Description | Advantages | Key Research Area |

|---|---|---|---|

| Classic Condensation | Reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. | Straightforward, widely applicable. | Development of novel, functionalized dicarbonyl precursors. |

| Green Condensation | Classic condensation performed using sustainable methodologies. | Reduced waste, lower energy consumption, use of non-toxic materials. ekb.egunicam.it | Application of NADESs, water as a solvent, solvent-free reactions, and catalytic processes. unicam.it |

| Post-Synthetic Modification | Modification of a quinoxaline scaffold, such as S-alkylation of a quinoxalinethione. | Modular, allows for late-stage diversification of derivatives. acs.orgnih.gov | Optimization of reaction conditions for high selectivity and yield. |

| Catalytic Routes | Use of catalysts like iron, ceric ammonium (B1175870) nitrate (B79036) (CAN), or bentonite (B74815) clay to promote synthesis. researchgate.net | Low cost, high efficiency, milder reaction conditions. | Discovery of new, more efficient, and reusable catalysts. |

Future work will likely focus on combining these strategies, for example, by developing a green catalytic method for the direct C-H methylation and thiomethylation of a quinoxaline core, which would represent a highly atom-economical approach.

Advanced Spectroscopic and Analytical Characterization Techniques

The definitive identification and characterization of this compound rely on a suite of advanced spectroscopic techniques. The structural confirmation of newly synthesized quinoxaline derivatives is routinely achieved through methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry. acs.orgscholaris.caasianpubs.org

For this compound, specific spectroscopic signatures would be expected:

¹H NMR: Distinct signals would appear for the two methyl groups (one on the quinoxaline ring and one in the methylsulfanyl group) and the aromatic protons of the benzo-fused ring. The chemical shifts of these protons provide crucial information about the electronic environment within the molecule.

¹³C NMR: The spectrum would show characteristic peaks for all carbon atoms, including the two methyl carbons, the carbons of the quinoxaline core, and the C-S carbon. The precise chemical shifts help confirm the connectivity of the molecule. nih.govacs.org

FT-IR: Vibrational bands corresponding to C-H (aromatic and aliphatic), C=N, and C-S bonds would be observed, confirming the presence of the key functional groups. nih.gov

Beyond basic structural confirmation, advanced analytical methods are crucial for future applications. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the quantitative determination of quinoxaline derivatives, even at trace levels. nih.gov Developing such methods for this compound could be vital for quality control in materials science applications or for potential metabolic studies if used as a building block for bioactive compounds. nih.gov Furthermore, solvatochromism studies, which examine the shift in absorption and fluorescence spectra in different solvents, can reveal insights into the molecule's photophysical properties and dipole moments in ground and excited states, which is essential for designing optoelectronic materials. nih.gov

Refinement of Theoretical and Computational Models for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for understanding and predicting the properties of quinoxaline derivatives. bjp-bg.commdpi.com These theoretical models allow researchers to calculate optimized geometries, electronic structures, and spectroscopic properties before undertaking complex synthesis. asianpubs.orgresearchgate.net

For this compound, computational studies can provide deep insights:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic properties relevant to optoelectronics. scholaris.casciensage.infonih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. nih.govasianpubs.org This is crucial for predicting how the molecule will interact with other reagents, which informs its use as a synthetic building block.

Spectroscopic Prediction: Theoretical calculations can predict IR, NMR, and UV-Vis absorption spectra. nih.govasianpubs.org Comparing these predicted spectra with experimental data provides strong validation for the synthesized structure. asianpubs.org

Future research will focus on refining these models to improve their predictive accuracy for this class of compounds. This includes employing more advanced basis sets and dispersion corrections to better account for intermolecular interactions. mdpi.com Such refined models can accelerate the discovery of new materials by allowing for the high-throughput virtual screening of derivatives with tailored electronic and optical properties, guiding synthetic efforts toward the most promising candidates for specific applications. bjp-bg.comresearchgate.net